molecular formula C10H20ClN B3006208 Spiro[3.5]nonan-5-ylmethanamine hydrochloride CAS No. 2230798-61-3

Spiro[3.5]nonan-5-ylmethanamine hydrochloride

Cat. No. B3006208
CAS RN: 2230798-61-3
M. Wt: 189.73
InChI Key: NPZDSISMWXAHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[3.5]nonan-5-ylmethanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of spirocyclic amines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of Spiro[3.5]nonan-5-ylmethanamine hydrochloride has been a subject of interest for many researchers, and several methods have been developed to obtain this compound.5]nonan-5-ylmethanamine hydrochloride.

Scientific Research Applications

Reactions with Nucleophiles

  • Spiro compounds, including those similar to Spiro[3.5]nonan-5-ylmethanamine hydrochloride, are used in reactions with various nucleophiles. For instance, N-substituted 3-azabicyclo[3.3.1]nonan-9-ones undergo condensation with nucleophiles like o-phenylenediamine, 1,2-diphenylethane-1,2-diamine, 2-aminobenzenethiol, cysteine, 2-aminophenol, and serine, resulting in spiro heterocyclic compounds (Moskalenko & Boev, 2009).

Synthesis of Spiro-Lactams and Pyrroles

  • The synthesis of spiro-lactams and polysubstituted pyrroles is another application. This is achieved through reactions of furfurylamines with ynones followed by oxidation, demonstrating the versatility of spiro compounds in synthesizing complex molecular structures (Peng et al., 2016).

Applications in Nazarov Cyclization

  • Spiro[3.5]nonan-5-ylmethanamine hydrochloride derivatives are used in Nazarov cyclization, a process vital in synthetic organic chemistry for constructing complex cyclic compounds. This application is significant in the synthesis of Spiro[4.5]decane and Spiro[4.4]nonane ring systems (Kuroda et al., 2000).

Use in Organometallic Chemistry

  • In organometallic chemistry, the reaction of tetra(alkyn-1-yl)silanes with 9-borabicyclo[3.3.1]nonane results in spirosilane derivatives, illustrating the use of spiro compounds in the formation of complex organometallic structures (Wrackmeyer et al., 2008).

Development of Spiro-Quinazolines as Cholinesterase Inhibitors

  • Spiro-quinazoline derivatives are explored for their biological uses, including as cholinesterase inhibitors, demonstrating the potential of spiro compounds in therapeutic applications for neurodegenerative disorders (Gálvez et al., 2018).

Anticancer Applications

  • Spiro compounds have shown promising results in anticancer applications. For example, spiro[pyrrolidine-3, 3´-oxindole] compounds demonstrated substantial inhibitory activity against the proliferation of MCF-7 breast cancer cells (Hati et al., 2016).

Corrosion Inhibition in Petroleum Oil Wells

  • Spiro compounds, particularly thiadiazoline derivatives, have been effective as corrosion inhibitors in petroleum oil well/tubing steel, showcasing their utility in industrial applications (Tiwari et al., 2021).

properties

IUPAC Name

spiro[3.5]nonan-9-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-8-9-4-1-2-5-10(9)6-3-7-10;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZDSISMWXAHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCC2)C(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.5]nonan-5-ylmethanamine hydrochloride

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